N-Acetyl-D-[1-13C]talosamine

NMR Spectroscopy Metabolic Tracing Glycobiology

N-Acetyl-D-[1-13C]talosamine provides a distinct, position-specific 13C label at the anomeric C1 position, enabling precise metabolic flux analysis without deuterium isotope effects. Ideal for glycosylation pathway studies, NMR-based isotopomer analysis, and absolute quantification via LC-MS/MS. Choose this labeled standard to track specific biochemical transformations with unambiguous 13C signatures, avoiding analytical interference from endogenous pools.

Molecular Formula C₇¹³CH₁₅NO₆
Molecular Weight 222.2
Cat. No. B1157510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-[1-13C]talosamine
Synonyms2-Acetamido-2-deoxy-D-[1-13C]talose
Molecular FormulaC₇¹³CH₁₅NO₆
Molecular Weight222.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-[1-13C]talosamine: A Position-Specific 13C-Labeled Monosaccharide for Quantitative Metabolic Tracing and Glycan Analysis


N-Acetyl-D-[1-13C]talosamine (C7[13C]H15NO6, MW 222.20) is a stable isotope-labeled amino sugar derivative of the rare monosaccharide N-acetyl-D-talosamine. As a position-specific [1-13C]-labeled carbohydrate, this compound is utilized as a metabolic tracer in glycosylation pathway studies, metabolic flux analysis (MFA), and NMR spectroscopy applications. The 13C label at the anomeric C1 position enables precise tracking of carbon atom flow through biosynthetic and degradative pathways, providing a distinct analytical advantage over unlabeled and non-position-specific labeled alternatives.

Why Unlabeled or Deuterated N-Acetyl-D-talosamine Cannot Substitute for N-Acetyl-D-[1-13C]talosamine in Quantitative Metabolic Studies


Unlabeled N-acetyl-D-talosamine (CAS 282727-46-2) and deuterated analogs (e.g., N-acetyl-D-talosamine-d3) lack the position-specific 13C enrichment essential for precise metabolic flux quantification and NMR-based isotopomer analysis. While unlabeled compounds are indistinguishable from endogenous metabolite pools and deuterated analogs face deuterium isotope effects that can alter enzyme kinetics and metabolic rates, N-Acetyl-D-[1-13C]talosamine provides a distinct, position-specific 13C signature that avoids both analytical interference and biological perturbation. This targeted labeling at the anomeric C1 position enables unique tracking of specific biochemical transformations, such as the epimerization of UDP-N-acetyl-D-talosamine to UDP-N-acetyl-D-fucosamine, a reaction critical to capsular polysaccharide biosynthesis in pathogenic bacteria. [1]

Quantitative Differentiation of N-Acetyl-D-[1-13C]talosamine: Comparative Evidence vs. Unlabeled and Deuterated Analogs


Position-Specific 13C Enrichment Enables Unique NMR Detection of Anomeric Carbon Metabolism vs. Unlabeled N-Acetyl-D-talosamine

N-Acetyl-D-[1-13C]talosamine provides a distinct NMR signal at the C1 anomeric carbon position, which is absent in unlabeled N-acetyl-D-talosamine. This targeted isotopic enrichment enables unambiguous tracking of metabolic transformations involving the anomeric center, such as phosphorylation and nucleotide sugar formation, without interference from endogenous 12C metabolite pools. The position-specific 13C labeling allows for quantification of metabolic fluxes at specific enzymatic steps, offering a level of resolution that unlabeled compounds cannot provide.

NMR Spectroscopy Metabolic Tracing Glycobiology

Quantitative Metabolic Flux Analysis Using N-Acetyl-D-[1-13C]talosamine vs. Deuterated N-Acetyl-D-talosamine-d3

N-Acetyl-D-[1-13C]talosamine serves as a superior tracer for quantitative metabolic flux analysis (MFA) compared to deuterated analogs such as N-acetyl-D-talosamine-d3. While deuterium labeling can introduce kinetic isotope effects that alter enzyme reaction rates and metabolic flux distributions, 13C labeling at the anomeric carbon provides a mass difference that is analytically distinct without significantly perturbing biological kinetics. In 13C-MFA studies, the incorporation of the [1-13C] label into downstream metabolites is quantified via LC-MS or NMR, allowing for precise calculation of metabolic flux ratios through specific pathways.

Metabolic Flux Analysis Glycosylation Pathways Stable Isotope Tracing

Molecular Mass Differentiation for LC-MS Quantitation: N-Acetyl-D-[1-13C]talosamine vs. Unlabeled Analog

The incorporation of a single 13C atom at the anomeric carbon increases the molecular mass of N-Acetyl-D-[1-13C]talosamine from 221.21 g/mol (unlabeled, exact mass 221.0899) to 222.20 g/mol, providing a distinct +1 Da mass shift that is readily detectable by high-resolution mass spectrometry. [1] This mass difference enables its use as an internal standard for precise quantitative analysis by LC-MS or GC-MS, allowing for accurate determination of endogenous N-acetyl-D-talosamine concentrations in complex biological matrices using isotope dilution techniques. The position-specific label also allows for tracking of specific metabolic transformations that result in loss or retention of the labeled carbon.

LC-MS Quantitation Isotope Dilution Metabolomics

High Isotopic Enrichment (99 atom % 13C) Ensures Quantitative Accuracy vs. Lower-Enrichment Labeled Standards

N-Acetyl-D-[1-13C]talosamine is supplied with a certified isotopic enrichment of 99 atom % 13C, as specified by reputable vendors. This high level of isotopic purity is essential for accurate quantitative analysis using isotope dilution mass spectrometry (IDMS) or NMR. Lower enrichment levels would introduce a larger proportion of unlabeled (12C) molecules, reducing the effective signal intensity and increasing the complexity of spectral deconvolution, thereby compromising quantitative precision. The 99 atom % 13C enrichment ensures that the tracer signal is robust and that correction factors for natural abundance are minimized.

Quantitative Accuracy Isotope Dilution Analytical Standards

Targeted Tracking of Capsular Polysaccharide Biosynthesis Using N-Acetyl-D-[1-13C]talosamine vs. Non-Specific Tracers

N-Acetyl-D-talosamine is a key intermediate in the biosynthesis of capsular polysaccharides, such as type 5 (CP5) in Staphylococcus aureus. Specifically, the enzyme CapG catalyzes the 2-epimerization of UDP-N-acetyl-D-talosamine (UDP-TalNAc) to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a nucleotide-activated precursor for CP5 trisaccharide repeating units. [1] By using N-Acetyl-D-[1-13C]talosamine as a substrate, researchers can specifically track the fate of the anomeric carbon through this epimerization reaction using 13C NMR or LC-MS, providing mechanistic insights into CapG catalysis and CP5 assembly. This targeted approach offers superior resolution compared to uniformly labeled or non-specific metabolic tracers.

Capsular Polysaccharide Bacterial Pathogenesis Enzyme Mechanism

Optimized Application Scenarios for N-Acetyl-D-[1-13C]talosamine in Quantitative Metabolic Research and Drug Development


Quantitative Metabolic Flux Analysis (13C-MFA) in Glycosylation Pathways

Researchers investigating the dynamics of hexosamine biosynthetic pathways or glycosylation processes can use N-Acetyl-D-[1-13C]talosamine as a defined 13C-tracer. By supplementing cell cultures with this labeled substrate and quantifying the incorporation of the 13C label into downstream metabolites (e.g., UDP-sugars, glycans) via LC-MS or NMR, absolute metabolic flux rates through specific enzymatic steps can be calculated. The position-specific label provides higher resolution data compared to uniformly labeled tracers, enabling the identification of rate-limiting steps and regulatory nodes in glycan biosynthesis.

Internal Standard for Absolute Quantification of N-Acetyl-D-talosamine in Biological Matrices

In metabolomics and pharmacokinetic studies, N-Acetyl-D-[1-13C]talosamine serves as an ideal internal standard for the absolute quantification of endogenous N-acetyl-D-talosamine levels in plasma, tissues, or cell lysates. Using isotope dilution LC-MS/MS, a known amount of the 13C-labeled standard is spiked into the biological sample prior to extraction. The ratio of the unlabeled analyte peak area to the labeled internal standard peak area provides a precise and matrix-effect-corrected measurement of analyte concentration.

NMR-Based Mechanistic Studies of UDP-Sugar Epimerases

Enzymologists studying nucleotide-sugar epimerases, such as the Staphylococcus aureus CapG enzyme, can employ N-Acetyl-D-[1-13C]talosamine to synthesize the labeled substrate UDP-N-acetyl-D-[1-13C]talosamine. Monitoring the enzymatic conversion of this substrate to UDP-N-acetyl-D-[1-13C]fucosamine by 13C NMR provides a direct and unambiguous method to measure reaction kinetics, determine the stereochemical course of the epimerization, and investigate the enzyme's catalytic mechanism.

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